5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone
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Overview
Description
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone: is a flavonoid compound known for its complex structure and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxyflavones and methoxy-substituted phenols.
Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge is accomplished through cyclization reactions involving reagents like formaldehyde and a suitable acid catalyst.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Dihydroflavones and related compounds.
Substituted Derivatives: Flavones with different functional groups.
Scientific Research Applications
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex flavonoid derivatives.
Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of various chemical reactions.
Biology
Antioxidant Activity: Investigated for its potential antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, which may have implications in disease treatment.
Medicine
Anti-inflammatory Properties: Explored for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Activity: Researched for its potential anticancer properties, including the ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic benefits.
Nutraceuticals: Incorporated into nutraceutical products for its potential health benefits.
Mechanism of Action
The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:
Molecular Targets
Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.
Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.
Pathways Involved
Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.
Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dihydroxy-3,8,3’,4’-tetramethoxy-6,7-methylenedioxyflavone: A closely related compound with similar structural features and biological activities.
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Another flavonoid with multiple methoxy groups and hydroxylation.
3,5-Dihydroxy-6,7,3′,4′-tetramethoxyflavone: Shares similar methoxy and hydroxyl substitutions.
Properties
Molecular Formula |
C20H18O10 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3 |
InChI Key |
XCKSFSPZLWEYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC |
Origin of Product |
United States |
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